tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.272. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
Tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate and its derivatives have shown significant utility in medicinal chemistry, particularly as synthons for the preparation of dipeptidyl peptidase IV inhibitors. A study by Singh and Umemoto (2011) describes the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are key intermediates in the preparation of various medicinal compounds (Singh & Umemoto, 2011).
Intermediate in Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291). Zhao et al. (2017) demonstrated a rapid synthetic method for creating tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, showcasing its role in pharmaceutical development (Zhao et al., 2017).
Crystallography and Structural Analysis
In crystallography, tert-butyl derivatives like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate have been studied to understand molecular interactions via hydrogen and halogen bonds, as discussed by Baillargeon et al. (2017) (Baillargeon et al., 2017).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s activity. For instance, the compound’s solubility can be influenced by the polarity of the environment . .
Properties
IUPAC Name |
tert-butyl N-[[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBGRGBFNZIIP-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1C[C@H](CN1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.